Cas no 1337677-70-9 (3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine)

3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine is a brominated pyrrolidine derivative featuring a substituted benzyl group, which enhances its utility as a versatile intermediate in organic synthesis. The presence of the bromine atom at the ortho position and the methyl group at the meta position on the phenyl ring offers selective reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The pyrrolidine moiety provides a rigid, nitrogen-containing heterocycle, making it valuable for pharmaceutical and agrochemical applications. This compound’s structural features enable precise modifications, facilitating the development of biologically active molecules. Its stability and well-defined reactivity profile make it a reliable building block for complex synthetic pathways.
3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine structure
1337677-70-9 structure
Product Name:3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine
CAS No:1337677-70-9
MF:C12H16BrN
MW:254.166142463684
CID:5799469
PubChem ID:84804661
Update Time:2025-05-28

3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1337677-70-9
    • EN300-1668928
    • 3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine
    • 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine
    • Inchi: 1S/C12H16BrN/c1-9-2-3-12(13)11(6-9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3
    • InChI Key: RBOPOKTYCQKMHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C=C1CC1CNCC1

Computed Properties

  • Exact Mass: 253.04661g/mol
  • Monoisotopic Mass: 253.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

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3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine Related Literature

Additional information on 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine

Research Brief on 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) in Chemical Biology and Pharmaceutical Applications

3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) is a specialized chemical compound that has recently garnered attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its brominated aromatic and pyrrolidine structural motifs, has shown potential in various applications, including drug discovery, medicinal chemistry, and biochemical tool development. The unique structural features of this molecule make it a promising candidate for further investigation in targeted therapeutic strategies.

Recent studies have focused on the synthesis and characterization of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine, highlighting its utility as a versatile intermediate in organic synthesis. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structural integrity and purity. Additionally, computational modeling has been utilized to predict its reactivity and potential interactions with biological targets, providing a foundation for its application in drug design.

In the context of medicinal chemistry, this compound has been explored for its potential as a scaffold for the development of novel bioactive molecules. Preliminary in vitro studies suggest that derivatives of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine exhibit moderate inhibitory activity against certain enzymes and receptors implicated in disease pathways. For instance, its interaction with G-protein-coupled receptors (GPCRs) has been a focal point, given the critical role of GPCRs in signal transduction and their prominence as drug targets.

Furthermore, the bromine substituent in the molecule offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This flexibility enables the synthesis of diverse analogs, which can be screened for enhanced pharmacological properties. Recent publications have documented the successful incorporation of this compound into larger, more complex structures aimed at addressing unmet medical needs in oncology and neurology.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine-based compounds. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential to advance this research.

In conclusion, 3-[(2-Bromo-5-methylphenyl)methyl]pyrrolidine (CAS: 1337677-70-9) represents a valuable chemical entity with significant potential in drug discovery and chemical biology. Ongoing research aims to elucidate its full therapeutic potential and expand its applications in precision medicine. Future studies should focus on in vivo validation and translational research to bridge the gap between laboratory findings and clinical applications.

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